Enhanced Lipophilicity via the 4-Trifluoromethoxy Substituent: A Direct Physicochemical Comparison
The inclusion of a 4-trifluoromethoxy group (OCF3) on the benzamide, instead of a common 4-methoxy or unsubstituted hydrogen, introduces a profound shift in lipophilicity. Computational predictions using SwissADME estimate the consensus Log P for the target compound at approximately 2.8, whereas the 4-methoxy analog N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methoxybenzamide yields a lower consensus Log P of about 1.9. This difference arises from the high lipophilicity of the OCF3 group (Hansch π ≈ +0.79) compared to OCH3 (π ≈ -0.02) [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | ~2.8 (predicted consensus Log P) |
| Comparator Or Baseline | N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methoxybenzamide: ~1.9 |
| Quantified Difference | +0.9 Log P units (approximately 8-fold increase in partition coefficient) |
| Conditions | In silico prediction using SWISSADME consensus model |
Why This Matters
The higher lipophilicity directly impacts membrane permeability and biodistribution, making the target compound a more appropriate scaffold for drug discovery projects targeting intracellular or CNS targets.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Class-level inference on Log P. View Source
